Computed Physicochemical Profile Differentiates the 7-Fluoro Scaffold from the 6-Bromo Analogue
The 7-fluoro substitution confers a distinct physicochemical signature relative to the 6-bromo analogue (6-bromo-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline, CAS 2549014-98-2). The target compound exhibits a computed XLogP3-AA of 2.7, one hydrogen bond donor (0), and a molecular weight of 339.4 g/mol, whereas the 6-bromo analogue is expected to possess higher lipophilicity and a larger molecular weight due to the bromine atom [1]. These differences predict divergent solubility, permeability, and CYP450 binding propensities that cannot be interchangeably assumed.
| Evidence Dimension | Lipophilicity (XLogP3-AA) and molecular weight |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7, MW = 339.4 g/mol |
| Comparator Or Baseline | 6-bromo analogue (CAS 2549014-98-2): XLogP3-AA ~3.5 (estimated), MW >400 g/mol (estimated) |
| Quantified Difference | ΔXLogP3-AA approximately 0.8 units; MW difference >60 g/mol. |
| Conditions | Computed descriptors (PubChem 2.1 / XLogP3 3.0); comparator values are reasonable estimates based on bromine vs. fluorine substitution effects. |
Why This Matters
For procurement in a medicinal chemistry campaign, the lower lipophilicity and molecular weight of the 7-fluoro variant may offer superior ligand efficiency metrics and a more favorable starting point for lead optimization, provided that target potency is confirmed.
- [1] PubChem Compound Summary for CID 154582845, 7-Fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline. National Center for Biotechnology Information (2024). View Source
